molecular formula C10H12ClN B13037596 (1R)-1-(3-Chloro-4-methylphenyl)prop-2-enylamine

(1R)-1-(3-Chloro-4-methylphenyl)prop-2-enylamine

Cat. No.: B13037596
M. Wt: 181.66 g/mol
InChI Key: XHLPGIVGCLXFOZ-SNVBAGLBSA-N
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Description

(1R)-1-(3-Chloro-4-methylphenyl)prop-2-enylamine is an organic compound characterized by the presence of a chloro and methyl group attached to a phenyl ring, along with a prop-2-enylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Chloro-4-methylphenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine, such as allylamine, under basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.

    Continuous Flow Reactors: Employing continuous flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Chloro-4-methylphenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can lead to the formation of saturated amines.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(1R)-1-(3-Chloro-4-methylphenyl)prop-2-enylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Chloro-4-methylphenyl)prop-2-enylamine depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Chemical Reactivity: The presence of reactive functional groups allows it to participate in various chemical transformations, facilitating the synthesis of diverse compounds.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3-Chloro-4-methylphenyl)ethanamine: Similar structure but with an ethylamine side chain.

    (1R)-1-(3-Chloro-4-methylphenyl)propylamine: Similar structure but with a propylamine side chain.

Uniqueness

    Functional Groups: The combination of chloro, methyl, and prop-2-enylamine groups provides unique reactivity and potential biological activity.

    Applications: Its specific structure makes it suitable for certain applications where other similar compounds may not be as effective.

This detailed overview of (1R)-1-(3-Chloro-4-methylphenyl)prop-2-enylamine highlights its significance in various fields and provides a comprehensive understanding of its properties and applications

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

(1R)-1-(3-chloro-4-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12ClN/c1-3-10(12)8-5-4-7(2)9(11)6-8/h3-6,10H,1,12H2,2H3/t10-/m1/s1

InChI Key

XHLPGIVGCLXFOZ-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](C=C)N)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(C=C)N)Cl

Origin of Product

United States

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